molecular formula C4H10N4O5 B1632618 Creatine Nitrate CAS No. 89695-59-0

Creatine Nitrate

Cat. No. B1632618
Key on ui cas rn: 89695-59-0
M. Wt: 194.15 g/mol
InChI Key: MBSCHHMCRIMBDZ-UHFFFAOYSA-N
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Patent
US07777074B2

Procedure details

Applicants have cost-effectively synthesized Creatine Nitrate by combining nitric acid and Creatine, mixing with water, and leaving to crystallize. Further nitratization can take place, yielding Creatine Dinitrate or Creatine Trinitrate. An alternative implementation may comprise using Nitrous Acid (HNO2) instead of Nitric Acid (HNO3), thus yielding Creatine Nitrite. Creatine Nitrite has the same effects as Creatine Nitrate, the only difference being that it requires one less step to yield Nitric Oxide (NO—). Mixed salts may also be used, such as in the non-limiting example of Creatine Nitrate-Orotate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].[O:5]=[C:6]([CH2:8][N:9]([C:11](=[NH:13])[NH2:12])[CH3:10])[OH:7].[N+:14]([O-:17])([OH:16])=[O:15].[O:18]=[C:19]([CH2:21][N:22]([C:24](=[NH:26])[NH2:25])[CH3:23])[OH:20]>O>[N+:1]([O-:4])([OH:3])=[O:2].[N+:14]([O-:17])([OH:16])=[O:15].[O:5]=[C:6]([CH2:8][N:9]([C:11](=[NH:12])[NH2:13])[CH3:10])[OH:7].[N+:1]([O-:4])([OH:3])=[O:2].[N+:1]([O-:4])([OH:3])=[O:2].[N+:1]([O-:4])([OH:3])=[O:2].[O:18]=[C:19]([CH2:21][N:22]([C:24](=[NH:25])[NH2:26])[CH3:23])[OH:20] |f:0.1,5.6.7,8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].O=C(O)CN(C)C(N)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(O)CN(C)C(N)=N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
leaving
CUSTOM
Type
CUSTOM
Details
to crystallize

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=C(O)CN(C)C(N)=N
Name
Type
product
Smiles
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=C(O)CN(C)C(N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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